REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH3:16])[CH3:13].[Br-].[Na+]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH3:16])[CH2:3][C:4]([OH:6])=[O:5] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
289.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
262.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was precipitated
|
Type
|
TEMPERATURE
|
Details
|
in such a rate that ethanol was slowly refluxed
|
Type
|
TEMPERATURE
|
Details
|
After 3 hour reflux
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
50% aqueous potassium hydroxide solution (510 g) was added dropwise slowly
|
Type
|
TEMPERATURE
|
Details
|
The mixture was again warmed slowly
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off ethanol, concentrated hydrochloric acid (500 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (500 ml×3)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with brine (200 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off ether
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated at 180° C. until carbon dioxide
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.323 mol | |
AMOUNT: MASS | 172 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |